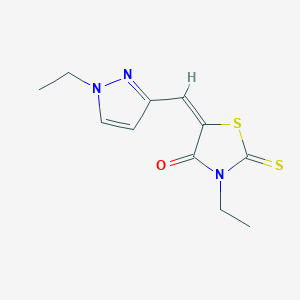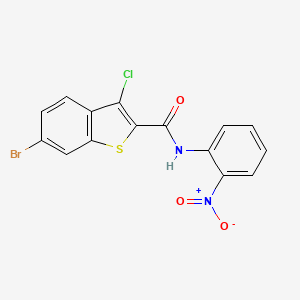
Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-3-ylmethylene)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolone core with ethyl and pyrazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-3-pyrazolecarbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ethyl and pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: A structurally related compound with similar chemical properties.
1-ETHYL-3-PYRAZOLECARBALDEHYDE: Another related compound used in the synthesis of various heterocyclic systems.
Uniqueness
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolone core with ethyl and pyrazolyl substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3OS2 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(1-ethylpyrazol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3OS2/c1-3-13-6-5-8(12-13)7-9-10(15)14(4-2)11(16)17-9/h5-7H,3-4H2,1-2H3/b9-7+ |
InChI Key |
VRZGMNFCCUAQDW-VQHVLOKHSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)S2)CC |
Canonical SMILES |
CCN1C=CC(=N1)C=C2C(=O)N(C(=S)S2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-(3,4-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973762.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B10973768.png)
![4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973773.png)
![3-methoxy-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B10973780.png)
![N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B10973787.png)
![2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10973793.png)

![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10973806.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973811.png)
![3-[(2,6-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973812.png)

![2-({3-[(3-Methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10973820.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10973821.png)

